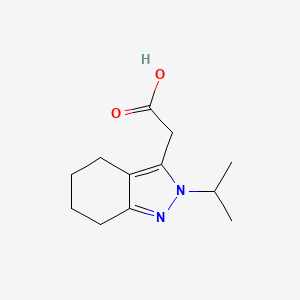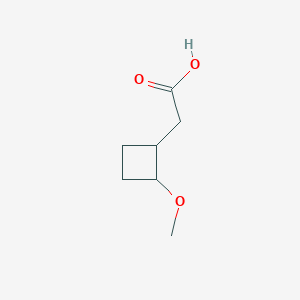
2-(2-Methoxycyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxycyclobutyl)acetic acid is an organic compound with the molecular formula C7H12O3 It is a derivative of cyclobutane, featuring a methoxy group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxycyclobutyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxycyclobutanone with a suitable acetic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxycyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(2-Methoxycyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxycyclobutyl)acetic acid exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydroxycyclobutyl)acetic acid
- 2-(2-Chlorocyclobutyl)acetic acid
- 2-(2-Methylcyclobutyl)acetic acid
Uniqueness
2-(2-Methoxycyclobutyl)acetic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-(2-methoxycyclobutyl)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-10-6-3-2-5(6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clave InChI |
XELYUJKPBAOADN-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


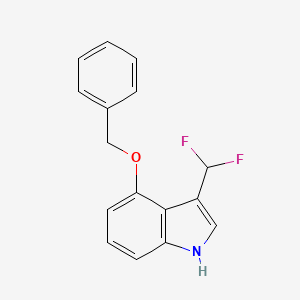

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)



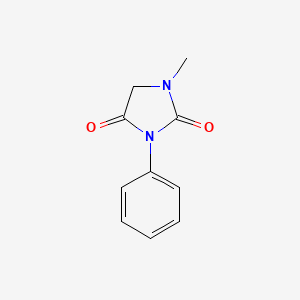

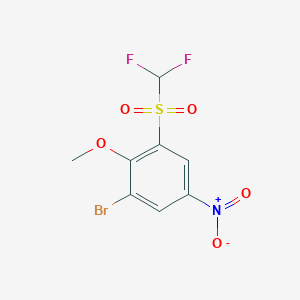

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)


